2-Bromo-5-(2-nitroprop-1-en-1-yl)furan
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H6BrNO3 |
|---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
2-bromo-5-[(E)-2-nitroprop-1-enyl]furan |
InChI |
InChI=1S/C7H6BrNO3/c1-5(9(10)11)4-6-2-3-7(8)12-6/h2-4H,1H3/b5-4+ |
InChI Key |
NTCSJAIZGNPUBU-SNAWJCMRSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=C(O1)Br)/[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=CC=C(O1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Contextualization Within Halogenated Furan Derivatives
Halogenated furan (B31954) derivatives are a cornerstone in heterocyclic chemistry, serving as versatile intermediates in the synthesis of more complex molecules. acs.orgstudysmarter.co.uk The introduction of a halogen atom, such as bromine, onto the furan ring dramatically influences its electronic properties and reactivity. rsc.orgpharmaguideline.com In the case of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan, the bromine atom at the 2-position enhances the potential for various coupling reactions and nucleophilic substitutions, pathways that are less accessible with unsubstituted furan. pharmaguideline.com
The synthesis of monofunctionalized halofurans often requires carefully controlled conditions to avoid polyhalogenation, as furan itself reacts vigorously with halogens like bromine and chlorine at room temperature. pharmaguideline.com For instance, bromination at low temperatures, such as –5°C in solvents like DMF or dioxane, can selectively yield 2-bromofuran (B1272941). pharmaguideline.com The presence of an electron-withdrawing group at the 2-position typically directs bromination to the 5-position. pharmaguideline.com
The reactivity of halofurans is markedly increased when substituted with electron-withdrawing groups, making them more susceptible to nucleophilic attack compared to simple furans. pharmaguideline.com This heightened reactivity is a key feature that synthetic chemists exploit for the construction of intricate molecular architectures. nih.gov
| Property | Value |
| Molecular Formula | C7H6BrNO3 |
| Molecular Weight | 232.03 g/mol |
| CAS Number | 35950-37-9 |
| SMILES Code | C/C(N+=O)=C\C1=CC=C(Br)O1 |
| This table displays key chemical properties of this compound. bldpharm.com |
Significance of Furan Appended Nitroalkene Functional Groups in Organic Synthesis
The nitroalkene moiety attached to the furan (B31954) ring at the 5-position is a powerful functional group in organic synthesis. Nitroalkenes are excellent Michael acceptors, readily participating in conjugate addition reactions with a wide array of nucleophiles. This reactivity allows for the introduction of diverse substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.
The combination of a furan ring and a nitroalkene creates a bifunctional molecule with distinct reactive sites. The furan ring can engage in cycloaddition reactions, such as the Diels-Alder reaction, acting as the diene component. pleiades.onlineresearchgate.net The nitroalkene, on the other hand, provides a locus for nucleophilic attack. This duality allows for sequential or tandem reactions, providing a streamlined approach to complex molecular scaffolds.
Furthermore, the nitro group itself is a versatile functional group that can be transformed into a variety of other functionalities, including amines, oximes, and carbonyls. This transformative potential further underscores the synthetic utility of furan-appended nitroalkenes in the construction of diverse chemical libraries. The displacement of the nitro group in substituted nitroaromatic compounds is also a recognized synthetic strategy. drexel.edu
Overview of the Research Landscape for Nitro Substituted Alkenylfurans
Strategies for Constructing the 2-Bromo-5-substituted Furan Core
The furan ring is a fundamental heterocyclic motif found in many natural products and pharmaceutically relevant molecules. bohrium.com Its functionalization, particularly the introduction of substituents at specific positions, is a key challenge in organic synthesis. The synthesis of the 2-bromo-5-substituted furan core, a precursor to the title compound, relies on robust and regioselective chemical reactions.
Palladium-Catalyzed Cross-Coupling Approaches for 5-Substituted-2-furaldehydes and Related Systems
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of substituted aromatic and heteroaromatic compounds. sigmaaldrich.com These methods are particularly effective for creating 5-substituted-2-furaldehydes, which are key intermediates.
One prominent approach involves the coupling of an organometallic reagent with a halogenated furan derivative. For instance, 5-bromo-2-furaldehyde (B32451) can be coupled with various aryl- and heteroarylzinc halides in the presence of a palladium catalyst to yield a wide range of 5-substituted 2-furaldehydes. nih.gov These reactions are valued for proceeding under mild conditions. nih.gov The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is another highly effective method. The reaction of 5-bromo-2-furaldehyde with phenylboronic acid, for example, can produce 5-phenyl-2-furaldehyde (B76939) in nearly quantitative yield when catalyzed by a palladium complex in a specialized microchannel device. researchgate.net
The choice of ligand and catalyst system is critical for the success of these couplings. Catalysts based on ligands like BrettPhos and RuPhos have demonstrated broad applicability in C-N cross-coupling, and similar principles apply to C-C bond formation, allowing for reactions with low catalyst loadings and high efficiency. nih.gov For zinc-mediated couplings, catalysts such as Pd(Amphos)2Cl2 have been identified as optimal. sigmaaldrich.com
| Coupling Partners | Catalyst / Ligand | Solvent / Base | Yield | Reference |
| 5-Bromo-2-furaldehyde & Phenyltributyl tin | 5% Pd(PPh₃)₂Cl₂ | Dichloroethane | 61% | researchgate.net |
| 5-Bromo-2-furaldehyde & Organozinc reagents | Pd(dppf)Cl₂ | Not Specified | 71-77% | researchgate.net |
| 5-Bromo-2-furaldehyde & Phenylboronic acid | Pd catalyst in microchannel device | Not Specified | 99% | researchgate.net |
| Furaldehyde diethyl acetal (B89532) & Haloaromatics | Pd-mediated (via triorganozincate) | Not Specified | Not Specified | acs.orgnih.gov |
Direct Halogenation and Regioselective Bromination of Furan Derivatives
Direct halogenation is a fundamental method for introducing bromine onto a furan ring. However, furan's reactivity can lead to polyhalogenated products, making regioselective monobromination a challenge. pharmaguideline.com The reaction conditions must be carefully controlled to achieve the desired outcome.
For many furan derivatives, bromination occurs preferentially at the C5 position if the C2 position is already substituted. pharmaguideline.com When reacting furan itself, milder conditions are necessary to produce 2-bromofuran (B1272941), such as using bromine in dimethylformamide (DMF) or dioxane at low temperatures (e.g., -5°C). pharmaguideline.com The choice of brominating agent is also crucial. Reagents like N-Bromosuccinimide (NBS) and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) are often employed for selective bromination. researchgate.netresearchgate.net For example, the bromination of 2-ethylfuran (B109080) with bromine in DMF yields 2-bromo-5-ethylfuran, though other isomers can also be formed. researchgate.net In the case of fraxinellone, a furan-containing natural product, selective bromination has been achieved in good yields on a gram scale. researchgate.net
| Substrate | Brominating Agent | Conditions | Product | Yield | Reference |
| 2-Ethylfuran | Bromine (Br₂) | DMF, 20°C, 1 h | 2-Bromo-5-ethylfuran | 29% | researchgate.net |
| 2-Ethylfuran | N-Bromosuccinimide (NBS) | Et₂O, AIBN, reflux, 4 h | 2-Bromo-5-ethylfuran | 25% | researchgate.net |
| 2-Ethylfuran | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | THF, -78 to 0°C, 12 h (after lithiation) | 2-Bromo-5-ethylfuran | 54% | researchgate.net |
| Furan | Bromine (Br₂) | Dioxane, -5°C | 2-Bromofuran | Not Specified | pharmaguideline.com |
| Fraxinellone | Various (NBS, DBDMH, etc.) | CH₂Cl₂, 40°C | Brominated fraxinellone | Good | researchgate.net |
Organometallic Reagent Intermediates in Furan Functionalization (e.g., Organozinc Routes)
Organometallic reagents, particularly those of zinc and lithium, are indispensable for the targeted functionalization of furan rings. mt.com These reagents act as potent nucleophiles, enabling the formation of new carbon-carbon bonds. researchgate.netyoutube.com Organozinc compounds are especially valuable due to their tolerance of a wide variety of functional groups. organic-chemistry.org
A common strategy involves the direct insertion of highly active zinc into a carbon-halogen bond. For example, 2-(5-bromofuran-2-yl)-1,3-dioxolane (B3051273) can be converted into the corresponding organozinc reagent, 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide, by direct reaction with active zinc. nih.gov This organozinc intermediate can then participate in palladium-catalyzed cross-coupling reactions with various electrophiles. nih.govorganic-chemistry.org The use of lithium chloride (LiCl) can significantly accelerate the formation of organozinc reagents from organic halides. organic-chemistry.org
Alternatively, a four-step, one-pot procedure can be used, starting from furaldehyde diethyl acetal. This process involves deprotonation with a strong base, transmetalation from lithium to zinc, palladium-catalyzed cross-coupling with a haloaromatic compound, and finally, deprotection of the aldehyde. acs.orgnih.gov This method highlights the synergy between organometallic chemistry and transition-metal catalysis in building complex substituted furans. acs.orgnih.gov
| Precursor | Reagent(s) | Key Intermediate | Subsequent Reaction | Reference |
| 2-(5-Bromofuran-2-yl)-1,3-dioxolane | Active Zinc | 5-(1,3-Dioxolan-2-yl)-2-furanylzinc bromide | Pd-catalyzed cross-coupling | nih.gov |
| Furaldehyde diethyl acetal | 1. n-BuLi 2. ZnCl₂ | Furyl-lithium, then furyl-zinc species | Pd-catalyzed cross-coupling | acs.orgnih.gov |
| Aryl/Alkyl Halides | Zinc powder, LiCl | Aryl/Alkylzinc halides | Reaction with electrophiles | organic-chemistry.orgnih.gov |
Formation of the (2-nitroprop-1-en-1-yl) Side Chain
Once the 5-bromo-2-furaldehyde core is synthesized, the next stage is the construction of the unsaturated nitroalkane side chain. This is typically achieved through a condensation reaction followed by dehydration.
Henry Reaction-Based Syntheses (Condensation of 5-bromo-2-furaldehyde precursors with nitroethane)
The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that involves the condensation of a nitroalkane with an aldehyde or ketone in the presence of a base. wikipedia.org This reaction is highly effective for synthesizing β-nitro alcohols, which are versatile synthetic intermediates. wikipedia.orgyoutube.com
In the synthesis of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan, the Henry reaction involves the condensation of 5-bromo-2-furaldehyde with nitroethane. The reaction begins with the deprotonation of nitroethane by a base to form a nucleophilic nitronate anion. wikipedia.org This anion then attacks the electrophilic carbonyl carbon of 5-bromo-2-furaldehyde. Subsequent protonation yields a β-nitro alcohol. This intermediate is often not isolated but is directly dehydrated to form the target nitroalkene, this compound. organic-chemistry.org The dehydration step is readily achieved, especially when acidic protons are available on the carbon bearing the nitro group. organic-chemistry.org A variety of bases can be used to catalyze the Henry reaction, including alkali hydroxides, amines like triethylamine, or fluoride (B91410) ions. wikipedia.orgpsu.edu
| Aldehyde | Nitroalkane | Base / Catalyst | Product Type | Reference |
| Aldehyde/Ketone | Nitroalkane | Base (e.g., NaOH, Et₃N) | β-Nitro alcohol | wikipedia.orgorganic-chemistry.org |
| Benzaldehyde | Nitromethane | Zinc triflate, DIPEA, N-methylephedrine | Asymmetric β-Nitro alcohol | wikipedia.org |
| Aromatic Aldehydes | Nitromethane | Quinine derivatives | Asymmetric β-Nitro alcohol | wikipedia.org |
| Aldehydes | Nitroalkanes | Piperidine (B6355638) / Molecular Sieves | (Z)-Nitroalkene | organic-chemistry.org |
Olefination Strategies for Nitroalkene Formation
Nitroalkenes are valuable synthetic intermediates due to the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for various transformations like Michael additions and Diels-Alder reactions. wikipedia.org While the Henry reaction followed by dehydration is a primary route to nitroalkenes, other olefination strategies can also be considered.
The direct formation of the nitroalkene from the aldehyde and nitroalkane can be controlled to favor specific stereoisomers. organic-chemistry.org For example, by carefully selecting the solvent and catalyst, such as using piperidine with molecular sieves, it is possible to obtain (Z)-nitroalkenes with high selectivity from aliphatic aldehydes and nitroalkanes. organic-chemistry.org Other methods for synthesizing nitroalkenes include the nitration of alkenes using reagents like nitryl iodide or iron(III) nitrate (B79036) supported on clay (Clayfen). wikipedia.org However, for the specific synthesis of this compound, the condensation of 5-bromo-2-furaldehyde with nitroethane remains the most direct and widely applicable approach. This transformation is a specific application of the broader class of olefination reactions, which encompasses methods like the Wittig and Horner-Wadsworth-Emmons reactions, although these are more commonly used for installing non-nitro-containing double bonds. organic-chemistry.org
Mechanistic Considerations in Nitropropene Moiety Introduction
The introduction of the 2-nitroprop-1-en-1-yl moiety onto the furan ring is a critical transformation in the synthesis of the target compound. This process typically does not occur in a single step but is the result of a sequence of reactions, primarily involving the formation of a carbon-carbon bond between the furan ring and the propenyl fragment, and the introduction of the nitro group. The most common pathway involves an initial electrophilic substitution on the furan ring, followed by a condensation reaction.
Furan is an electron-rich aromatic heterocycle, making it significantly more reactive than benzene (B151609) towards electrophiles. numberanalytics.comwikipedia.org The reaction mechanism for introducing the side chain often begins with the acylation or formylation of the furan ring at the 2-position, a Vilsmeier-Haack or Friedel-Crafts type reaction, to produce 5-bromo-2-furaldehyde.
Following the formation of the aldehyde, the nitropropene moiety is constructed via a condensation reaction, typically a Henry reaction (or nitroaldol reaction). The mechanism proceeds as follows:
Deprotonation: A base removes an acidic α-proton from a nitroalkane, in this case, nitroethane, to form a resonance-stabilized nitronate anion.
Nucleophilic Attack: The nucleophilic nitronate anion attacks the electrophilic carbonyl carbon of 5-bromo-2-furaldehyde. This forms a β-nitro alkoxide intermediate.
Protonation: The alkoxide is protonated by the conjugate acid of the base used, yielding a β-nitro alcohol.
Dehydration: The final step is the elimination of water (dehydration) from the β-nitro alcohol. This step is often promoted by acid or heat and results in the formation of the carbon-carbon double bond of the nitroalkene, yielding this compound.
An alternative approach involves the nitration of a pre-existing alkenyl-furan derivative. However, direct nitration of furan itself requires mild conditions, such as using acetyl nitrate (formed from nitric acid and acetic anhydride), to prevent oxidation and degradation of the furan ring. quora.comquimicaorganica.org The mechanism involves the generation of the nitronium ion (NO₂⁺) which then attacks the electron-rich furan ring. quora.comquimicaorganica.org Subsequent steps would be required to elaborate the propenyl side chain.
Integrated Synthetic Routes to this compound Derivatives
The construction of complex molecules like this compound relies on strategic synthetic planning. Chemists employ various approaches, from linear, step-by-step methods to more convergent and efficient cascade protocols.
Sequential functionalization is a classical and reliable strategy for assembling polysubstituted furans. rsc.org This approach involves the stepwise introduction of each functional group onto the furan core. For the target molecule, a plausible multistep synthesis would involve:
Starting Material Selection: A common starting point is furan or a derivative like 2-furoic acid or furfural.
Bromination: The furan ring is first brominated. Due to the activating nature of the oxygen atom, bromination occurs preferentially at the 2- and 5-positions. Monobromination can be achieved under controlled conditions.
Side-Chain Introduction: The second key step is the introduction of the C₃ side chain. This is typically achieved via a C-C bond-forming reaction at the 5-position of the 2-bromofuran ring. A common method is the Henry condensation between 5-bromo-2-furaldehyde and nitroethane, as detailed in the mechanistic section. google.com
Purification: Each step is typically followed by purification of the intermediate product before proceeding to the next reaction.
For furan-nitroalkene scaffolds, a one-pot approach could involve the in-situ generation of a reactive intermediate that undergoes subsequent reactions. For example, a copper-mediated annulation of alkyl ketones and β-nitrostyrenes has been developed for the regioselective synthesis of multisubstituted furans, showcasing a modern approach to building the core structure. organic-chemistry.org While not directly forming the target molecule, these methods highlight the potential for convergent synthesis.
A hypothetical one-pot synthesis for a furan-nitroalkene might involve:
A multicomponent reaction (MCR) where a 1,4-dicarbonyl compound (or a precursor) reacts with a nitrogen source and a bromine source in a single pot. nih.gov
A domino reaction initiated by the formation of the furan ring, which then immediately undergoes a condensation reaction with a nitroalkane present in the same reaction mixture. nih.gov
Catalytic systems, often employing transition metals like gold, palladium, or copper, are frequently used to facilitate these complex transformations under mild conditions. organic-chemistry.orgorganic-chemistry.org For instance, a catalytic Wittig reaction has been used to synthesize highly functionalized furans, demonstrating a sophisticated cyclization strategy. organic-chemistry.org The development of such cascade or one-pot protocols for the specific synthesis of this compound remains a target for synthetic innovation.
| Strategy | Description | Advantages | Disadvantages | Relevant Research Focus |
|---|---|---|---|---|
| Sequential Synthesis | Step-by-step introduction of functional groups with isolation of intermediates. | High control over regiochemistry, predictable outcomes. | Time-consuming, lower overall yield, more waste generated. | Synthesis of 1-(5-bromofur-2-yl)-2-bromo-2-nitroethane. google.com |
| One-Pot/Cascade Synthesis | Multiple reaction steps occur in a single reaction vessel without isolating intermediates. | Increased efficiency, higher overall yield, reduced waste, saves time. | Requires careful reaction design, can be difficult to optimize, potential for side reactions. | Copper-mediated annulation of ketones and nitro-styrenes. organic-chemistry.org |
Stereochemical Control in Nitroalkene Synthesis (E/Z Isomerism)
The double bond in the 2-nitroprop-1-en-1-yl side chain can exist as one of two geometric isomers: E (entgegen) or Z (zusammen). studymind.co.uk The spatial arrangement of the substituents around this double bond can significantly impact the molecule's chemical and biological properties. nih.gov Therefore, controlling the stereochemical outcome of the synthesis is of paramount importance. The E/Z designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules for the groups attached to the double bond carbons. youtube.comyoutube.com
Stereoselectivity in the formation of the nitroalkene double bond is not random; it is influenced by a combination of thermodynamic and kinetic factors. libretexts.org Key factors include:
Reaction Conditions: Temperature, solvent, and reaction time can play a crucial role. numberanalytics.comnumberanalytics.com Often, one isomer is thermodynamically more stable (typically the E-isomer, where large groups are further apart to minimize steric strain), and allowing the reaction to reach equilibrium by using higher temperatures or longer reaction times will favor this isomer.
Steric Effects: The steric bulk of the substituents on the furan ring and the nitroalkene itself heavily influences which isomer is favored. The transition state leading to the less sterically hindered isomer will be lower in energy, making that pathway kinetically favored. libretexts.org
Catalyst/Reagents: The choice of base or catalyst in the dehydration step of the Henry reaction can dictate the stereochemical outcome. Different reagents can favor different transition state geometries, leading to a preference for one isomer over the other.
Photochemical Isomerization: In some cases, E/Z mixtures can be interconverted using light. nih.gov Irradiation can promote the less stable isomer, allowing for control over the isomeric ratio in a photostationary state. nih.gov
Studies on related β-(hetero)aryl-α-nitro-α,β-enals have shown that condensation reactions can initially produce the E-isomers, which can then be isomerized to E/Z mixtures under thermal or photochemical conditions. nih.gov The final ratio of E to Z isomers is a result of the interplay between the reaction kinetics and the relative thermodynamic stabilities of the two products.
| Factor | Influence on Stereoselectivity | Example/Mechanism |
|---|---|---|
| Temperature | Higher temperatures often favor the thermodynamically more stable isomer by allowing the system to reach equilibrium. numberanalytics.com | The E-isomer is typically more stable due to reduced steric clash between bulky groups. |
| Solvent | Solvent polarity can influence transition state stability and the position of equilibrium between isomers. numberanalytics.com | Polar solvents might stabilize a more polar transition state, potentially altering the E/Z ratio. |
| Steric Hindrance | The kinetic product is often the one that arises from the least sterically crowded transition state. libretexts.org | Formation of the E-isomer places the bulky furan and methyl groups on opposite sides of the double bond. |
| Photochemistry | UV irradiation can be used to interconvert isomers, often leading to a photostationary state enriched in the less stable isomer. nih.govnih.gov | E → Z isomerization upon absorption of a photon. |
Theoretical and Computational Chemistry Investigations of 2 Bromo 5 2 Nitroprop 1 En 1 Yl Furan and Analogous Systems
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to predicting the electronic structure and reactivity of organic molecules. nih.gov For a molecule like 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan, DFT methods such as B3LYP combined with appropriate basis sets (e.g., 6-311++G(d,p)) are employed to optimize the molecular geometry and calculate various electronic properties. nih.gov
Electronic Structure and Frontier Molecular Orbitals (FMOs): The electronic behavior of the molecule is largely dictated by its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net In analogous systems, the HOMO is typically localized on the electron-rich furan (B31954) ring and the π-system of the nitropropene side chain, while the LUMO is concentrated on the electron-withdrawing nitro group. researchgate.netnih.gov
Reactivity Descriptors: Conceptual DFT provides a set of global reactivity descriptors that quantify the chemical behavior of a molecule. mdpi.com These descriptors, derived from the energies of the FMOs, include electronic chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.comresearchgate.net
Electronic Chemical Potential (μ): Indicates the tendency of electrons to escape from a system. A more negative value suggests a better electrophile. mdpi.com
Chemical Hardness (η): Measures the resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.
Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. researchgate.net Furan itself is a poor electrophile, but substitution with electron-withdrawing groups like the nitrovinyl moiety significantly increases its electrophilic character, making it a moderate to strong electrophile. mdpi.comsciforum.net
The analysis of these descriptors allows for the classification of this compound as a potent electrophile, with the nitrovinyl group acting as the primary site for nucleophilic attack. sciforum.net The furan ring itself is known to be highly reactive towards electrophiles, significantly more so than benzene (B151609). chemicalbook.comwikipedia.org
Table 5.1: Representative Global Reactivity Descriptors (Calculated via DFT) This table presents hypothetical yet representative values for the target compound based on data from analogous systems.
| Descriptor | Symbol | Value (eV) | Interpretation |
| HOMO Energy | EHOMO | -6.85 | Electron-donating capability |
| LUMO Energy | ELUMO | -2.95 | Electron-accepting capability |
| Energy Gap | ΔE | 3.90 | Chemical stability and reactivity |
| Electronic Chemical Potential | μ | -4.90 | Tendency to lose/gain electrons; moderate electrophile mdpi.com |
| Chemical Hardness | η | 1.95 | Resistance to charge transfer |
| Global Electrophilicity Index | ω | 6.15 | Strong electrophilic character researchgate.net |
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For furan-nitroalkene systems, the MEP typically shows negative potential (red/yellow regions) concentrated around the oxygen atoms of the nitro group, indicating the most likely sites for electrophilic attack. Positive potential (blue regions) is often found on the hydrogen atoms of the furan ring, highlighting its susceptibility to nucleophilic attack. nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis
While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of molecules over time. researchgate.net For a molecule with multiple rotatable bonds like this compound, MD simulations are crucial for understanding its conformational landscape in different environments (e.g., in solution).
The process involves placing the molecule in a simulation box, often with explicit solvent molecules, and solving Newton's equations of motion for every atom over a series of small time steps. researchgate.net This generates a trajectory that reveals how the molecule moves, vibrates, and changes its conformation.
Key insights from MD simulations would include:
Conformational Preferences: Identifying the most stable and populated conformations of the nitropropene side chain relative to the furan ring. Studies on similar furan-based arylamides show that even weak intramolecular interactions can significantly influence conformational preferences. nih.gov
Flexibility and Stability: Furanoside rings, for instance, are known to be more flexible than pyranoside rings and can adopt a wide range of conformations. nih.gov MD simulations can quantify the flexibility of the furan ring and the side chain in the target molecule.
Solvent Effects: Analyzing how interactions with solvent molecules influence the conformational equilibrium. The polarity of the solvent can have a substantial impact on the stability of different conformers. nih.gov
Energy Barriers: While not as precise as static DFT calculations, MD can provide estimates of the energy barriers between different conformational states, revealing the ease with which the molecule can transition between them. cwu.edu
Such simulations are vital for understanding how the molecule's shape might influence its interactions with biological targets or its packing in a crystal lattice. researchgate.netnih.gov
Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties, which serves as a powerful aid in the structural characterization of newly synthesized compounds. nih.gov By comparing calculated spectra with experimental data, the proposed structure can be validated.
Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the harmonic vibrational frequencies of a molecule. globalresearchonline.net These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by an empirical factor to achieve excellent agreement. researchgate.net Potential Energy Distribution (PED) analysis is then used to assign each calculated frequency to specific vibrational modes of the molecule (e.g., C=C stretching, NO2 asymmetric stretch). nih.gov This detailed assignment is invaluable for interpreting complex experimental spectra. researchgate.net
Table 5.4: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm-1) Based on data from furan and nitro-containing aromatic compounds.
| Vibrational Mode | Calculated Frequency (Scaled) | Expected Experimental Frequency |
| C=C Stretch (Furan Ring) | 1580 | ~1585 |
| Asymmetric NO2 Stretch | 1525 | ~1530 |
| Symmetric NO2 Stretch | 1340 | ~1345 |
| C-Br Stretch | 650 | ~655 |
| C-H Bending (out-of-plane) | 880 | ~885 |
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.govglobalresearchonline.net These calculations can predict the π→π* and n→π* transitions responsible for the molecule's absorption of light. For conjugated systems like this compound, the main absorption bands are expected in the UV region, arising from electronic transitions within the extended π-system. globalresearchonline.netchemicalpapers.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (1H and 13C) of a molecule. nih.gov These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental spectra to aid in signal assignment and confirm the molecular structure. nih.govresearchgate.net
Computational Design of Novel Furan-Nitropropene Derivatives
One of the most powerful applications of computational chemistry is the in silico design of novel molecules with desired properties, which can significantly accelerate the discovery process before committing to laborious and expensive laboratory synthesis. scilit.comnih.gov Starting with a lead compound like this compound, new derivatives can be designed and screened computationally. nih.gov
The design process typically involves:
Defining a Scaffold: Using the furan-nitropropene core as the basic structure.
Creating a Virtual Library: Systematically modifying the scaffold by adding or changing substituents at various positions. For example, the bromine atom could be replaced with other halogens (Cl, F, I) or electron-donating groups (-OCH3, -NH2), and the methyl group on the propene chain could be altered.
High-Throughput Computational Screening: Using DFT and other methods to calculate key properties for every molecule in the virtual library. This could include reactivity descriptors (electrophilicity), predicted stability, or properties relevant to materials science or medicinal chemistry. scilit.comnih.gov
Structure-Property Relationship (SPR) Analysis: Analyzing the results to establish relationships between structural modifications and the resulting properties. For instance, it might be found that adding electron-donating groups to the furan ring decreases the molecule's electrophilicity but increases its stability. nih.gov
Selection of Candidates: Identifying a small number of the most promising derivatives that exhibit the desired target properties for subsequent experimental synthesis and validation.
This computational approach allows for the rational design of new materials and has been successfully applied to design novel furan derivatives for applications ranging from anticancer agents to materials for organic solar cells. researchgate.netscilit.comnih.gov
Extensive Literature Search Yields No Data on the Synthetic Applications of this compound
Despite a comprehensive search of scientific databases and academic literature, no specific research findings, data, or publications could be located detailing the use of the chemical compound this compound as a synthetic building block for the applications outlined in the requested article structure.
The initial request specified a detailed article on the applications of this compound, focusing on its role as a precursor for a variety of heterocyclic compounds and its use in complex molecule synthesis. The proposed structure included its conversion to pyrrole, indole, pyrazole, dihydrofuran, and thienopyrrole derivatives, as well as its role in constructing polycyclic systems.
However, targeted searches for this specific compound in relation to multicomponent reactions, reductive cyclizations, and other synthetic methodologies returned no relevant results. The scientific literature available through extensive searches does not appear to contain studies that utilize this compound for these purposes.
While general methods exist for the synthesis of the target heterocyclic systems (pyrroles, indoles, etc.) from other nitroalkenes or furan-based precursors, no literature specifically describes these transformations starting from this compound.
Consequently, it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline and content inclusions, such as detailed research findings and data tables, as this information does not appear to be present in the public domain.
Applications of 2 Bromo 5 2 Nitroprop 1 En 1 Yl Furan As a Key Synthetic Building Block
Role in Complex Molecule Synthesis
Use in Tandem, Cascade, and Domino Reactions for Chemical Diversity
While specific literature on tandem, cascade, or domino reactions commencing directly from 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan is not extensively documented, the inherent reactivity of its constituent functional groups suggests its high potential for such processes. The nitroalkene functionality is a well-established participant in a variety of cascade sequences, often initiated by a Michael addition. researchgate.netrsc.org For instance, the reaction of a nucleophile with the nitroalkene could be followed by an intramolecular cyclization or another intermolecular reaction, leading to the rapid construction of complex molecular architectures.
The combination of the nitroalkene and the bromo-furan core within the same molecule opens up possibilities for novel tandem reactions. A hypothetical sequence could involve a Michael addition to the nitroalkene, followed by an intramolecular Heck or Suzuki coupling reaction utilizing the bromine atom. Such a strategy would allow for the efficient synthesis of fused heterocyclic systems. The success of these complex transformations is highly dependent on the careful selection of catalysts and reaction conditions to ensure compatibility between the different reactive sites. mdpi.com
Development of Stereoselective Transformations Utilizing the Nitroalkene Moiety
The nitroalkene group in this compound is an ideal handle for introducing stereocenters into a molecule. Asymmetric Michael additions to nitroalkenes are a cornerstone of modern organic synthesis, with a wide array of chiral catalysts, including organocatalysts and metal complexes, having been developed for this purpose. nih.govnih.govresearchgate.net These reactions can proceed with high levels of diastereoselectivity and enantioselectivity, enabling the synthesis of optically active products.
For example, the use of chiral bifunctional thiourea (B124793) catalysts has been shown to be effective in promoting the asymmetric Michael addition of various nucleophiles to nitroalkenes, leading to the formation of enantioenriched products. nih.gov Applying such methodologies to this compound would provide access to chiral furan (B31954) derivatives, which are valuable intermediates in medicinal chemistry and materials science. The resulting nitro group can then be further transformed into other functional groups, such as amines or carbonyls, without disturbing the newly formed stereocenters.
Intermediate in Functional Group Interconversions
The functional groups present in this compound allow for a diverse range of chemical transformations. The nitroalkene moiety is particularly versatile in this regard. The nitro group itself can be reduced to an amine, which can then be further functionalized. The carbon-carbon double bond can undergo various addition reactions, and the entire nitroalkene unit can be converted into a carbonyl group through methods like the Nef reaction. sci-hub.se
Future Research Directions and Unanswered Questions Regarding 2 Bromo 5 2 Nitroprop 1 En 1 Yl Furan
Development of More Efficient and Sustainable Synthetic Routes
A primary area of future research lies in the development of efficient and environmentally benign methods for the synthesis of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan. A plausible and widely utilized method for the formation of β-nitro styrenes and related nitroalkenes is the Henry (nitroaldol) reaction. wikipedia.orgorganic-chemistry.org This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. wikipedia.org In the context of the target molecule, this would likely involve the reaction of 2-bromo-5-formylfuran with nitroethane, followed by dehydration of the resulting nitroalkanol intermediate.
Key research questions in this area include:
Optimization of Reaction Conditions: A systematic investigation into various bases (organic and inorganic), solvents, and reaction temperatures is necessary to maximize the yield and purity of the desired product. The choice of base is crucial, as it can influence the rate of both the initial condensation and the subsequent dehydration. organic-chemistry.org
Catalyst Development: Exploring the use of catalysts, such as copper(II) acetate (B1210297) in combination with specific ligands, could lead to highly efficient and stereoselective Henry reactions, potentially allowing for the synthesis of specific isomers of the final product. researchgate.net
Sustainable Approaches: Investigating greener reaction conditions, such as the use of water as a solvent or solid-supported catalysts, would align with the principles of sustainable chemistry. nih.gov
A proposed synthetic scheme is outlined below:
Scheme 1: Proposed Synthesis of this compound via the Henry Reaction

A systematic study could generate data on the efficiency of different reaction conditions, as hypothetically represented in the table below.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaOH | Methanol | 25 | 65 |
| 2 | Et3N | Dichloromethane | 0 to 25 | 72 |
| 3 | DBU | Tetrahydrofuran | 25 | 85 |
| 4 | Solid-supported base | Water | 50 | 78 |
This table presents hypothetical data for illustrative purposes.
Exploration of Novel Reactivity Pathways and Transformations
The rich functionality of this compound, featuring a brominated furan (B31954), a conjugated nitroalkene, and a methyl group, suggests a wide array of potential chemical transformations that remain to be explored.
Michael Additions: The electron-deficient nature of the nitroalkene moiety makes it an excellent Michael acceptor. Future research could investigate the addition of various nucleophiles, such as amines, thiols, and carbanions, to the β-position of the nitroalkene. This would provide access to a diverse range of functionalized furan derivatives.
Cycloaddition Reactions: The nitroalkene can also participate in cycloaddition reactions. For instance, [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes could lead to the formation of complex polycyclic structures. rsc.org Similarly, [3+2] cycloadditions with dipoles like azides or nitrile oxides could be explored for the synthesis of novel heterocyclic systems. nih.gov
Reduction of the Nitro Group: The selective reduction of the nitro group to an amine would yield 2-bromo-5-(2-aminoprop-1-en-1-yl)furan, a valuable building block for the synthesis of various nitrogen-containing heterocycles. chemtube3d.com
Cross-Coupling Reactions: The bromine atom on the furan ring is a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. benthamdirect.com This would allow for the introduction of a wide range of substituents at the 5-position of the furan ring, further expanding the molecular diversity accessible from this platform.
Advanced Mechanistic Studies using Modern Spectroscopic and Computational Techniques
A deep understanding of the reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Modern spectroscopic techniques and computational chemistry can provide invaluable insights into the reactivity of this compound.
Spectroscopic Analysis: Detailed analysis of the compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is fundamental. While specific data is not readily available, a hypothetical set of spectroscopic data is presented below based on related structures.
| Spectroscopic Data | Hypothetical Values |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.30 (d, 1H, J = 3.6 Hz), 7.15 (s, 1H), 6.50 (d, 1H, J = 3.6 Hz), 2.45 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 152.0, 145.5, 135.0, 125.8, 118.5, 112.0, 15.2 |
| IR (KBr, cm⁻¹) | 3120, 1640, 1520, 1340, 1020, 750 |
| MS (EI, m/z) | 247/249 (M⁺) |
This table presents hypothetical data for illustrative purposes.
In-situ Reaction Monitoring: Techniques like in-situ IR or NMR spectroscopy could be employed to monitor the progress of reactions involving the title compound, allowing for the identification of transient intermediates and the elucidation of reaction kinetics.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the electronic structure, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential of the molecule. webofjournals.com This would provide insights into its reactivity and help predict the outcome of various reactions. For example, understanding the influence of the electron-withdrawing nitroalkenyl group and the electron-donating/withdrawing nature of the bromine on the furan ring's aromaticity and reactivity is a key unanswered question. numberanalytics.comnih.gov
Computational Design and Rational Synthesis of Structurally Complex Derivatives
Computational chemistry can be a powerful tool for the rational design of novel derivatives of this compound with specific desired properties.
Virtual Screening: By computationally modeling the interaction of virtual derivatives with biological targets, it may be possible to identify candidates with potential pharmaceutical applications.
Predicting Reactivity: Computational models can help predict the feasibility and regioselectivity of various reactions, guiding the synthetic efforts towards the most promising targets. This includes predicting the most likely sites for electrophilic or nucleophilic attack.
Designing Cascade Reactions: The multifunctionality of the molecule makes it an ideal candidate for designing cascade reactions, where multiple bonds are formed in a single synthetic operation. rsc.orgnih.gov Computational studies can help in the design of substrates and conditions that favor such complex transformations, leading to a rapid increase in molecular complexity.
Expanding the Synthetic Utility in Diverse Organic Synthesis Applications
The true value of a novel chemical entity is realized through its application in the synthesis of a wide range of other molecules. Future research should focus on demonstrating the synthetic utility of this compound as a versatile building block.
Synthesis of Heterocycles: The nitroalkene moiety is a well-established precursor for the synthesis of various five- and six-membered heterocycles. nih.govnih.gov For example, reaction with enamines or enolates could lead to the formation of substituted pyridines or other nitrogen-containing rings.
Natural Product Synthesis: The furan ring is a common motif in many natural products. nih.gov The title compound could serve as a key intermediate in the total synthesis of complex natural products containing a functionalized furan core.
Materials Science: Furan-containing polymers and materials have shown interesting electronic and optical properties. nih.gov The ability to functionalize this compound at multiple positions could make it a valuable monomer for the synthesis of novel conjugated polymers with tailored properties.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis may involve bromination of a propenone precursor followed by nitro-group introduction. For example, bromination of 1-aryl-3-(5-nitro-2-furyl)-2-propen-1-ones in glacial acetic acid with bromine (30% w/v) yields dibromopropanone derivatives . Optimization includes controlling stoichiometry, temperature (room temperature to gentle warming), and solvent selection (acetic acid or ethanol-DMF mixtures for crystallization). Monitoring via TLC or HPLC is recommended to track intermediate formation.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- NMR : Analyze and -NMR to confirm the furan ring, bromine substituent, and nitropropene moiety.
- X-ray Crystallography : Resolve molecular conformation (e.g., dihedral angles between nitro and furyl groups, as seen in analogous nitrofurans ).
- Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS or EI-MS) and fragmentation patterns.
- IR Spectroscopy : Identify nitro (1520–1350 cm) and C-Br (600–500 cm) stretches.
Advanced Research Questions
Q. How does the nitro group’s electronic and steric effects influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The nitro group’s electron-withdrawing nature activates the furan ring for electrophilic substitution but may sterically hinder coupling at the 5-position. Computational studies (DFT) can map electron density distribution, while experimental reactivity screening (e.g., Suzuki-Miyaura coupling with arylboronic acids) under Pd catalysis should evaluate substituent compatibility. Compare results with non-nitro analogs to isolate electronic effects .
Q. What crystallographic insights reveal intermolecular interactions critical for solid-state stability?
- Methodological Answer : X-ray diffraction of single crystals (grown via slow evaporation from DMF-ethanol) shows intermolecular hydrogen bonds (e.g., C–H···O interactions) and π-π stacking. For example, in nitrofuran derivatives, hydrogen bonds between nitro oxygen and furan hydrogen create 1D chains, stabilizing the crystal lattice . Thermal gravimetric analysis (TGA) can correlate packing efficiency with thermal stability.
Q. How can data contradictions in reaction yields be resolved when scaling up synthesis?
- Methodological Answer : Discrepancies often arise from solvent purity, bromine concentration, or temperature gradients. Use design of experiments (DoE) to test variables systematically. For instance, replicate small-scale reactions under controlled humidity and oxygen levels, then scale using geometric similarity principles. Document deviations in intermediates’ purity (via HPLC) and adjust recrystallization protocols (e.g., acetic acid vs. ethanol) .
Q. What computational models predict the compound’s bioactivity against bacterial targets?
- Methodological Answer : Molecular docking (AutoDock Vina) can simulate binding to bacterial nitroreductases or DNA gyrase, leveraging the nitro group’s redox activity. Compare binding affinities with clinically used nitrofurans (e.g., nitrofurantoin). Validate predictions with in vitro MIC assays against Gram-positive/negative strains, noting any resistance mechanisms linked to nitro group reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
